

Synthesis and Application of Fluorescent Deoxyinosine Probes: Application Notes and Protocols

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Compound of Interest

Compound Name: Deoxyinosine

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Introduction

Fluorescent nucleoside analogs are powerful tools for investigating the structure, dynamics, and interactions of nucleic acids.[1][2] By replacing a natural nucleoside with a fluorescent counterpart, researchers can introduce a sensitive reporter group directly into a DNA or RNA strand with minimal structural perturbation. **Deoxyinosine**, a naturally occurring purine nucleoside, is of particular interest as it can be derivatized to create fluorescent probes. These probes are valuable for a wide range of applications, including the study of DNA-protein interactions, DNA mismatch detection, and real-time monitoring of enzymatic reactions.[2][3]

This document provides detailed protocols for the synthesis of a fluorescent **deoxyinosine** analog, 2'-deoxyisoinosine (isold), its incorporation into oligonucleotides, and its application in molecular biology research.

Photophysical Properties of Fluorescent Deoxyinosine Analogs

The selection of a fluorescent probe is often guided by its photophysical properties. The following table summarizes the key spectroscopic data for the fluorescent **deoxyinosine** analog, 2'-deoxyisoinosine, and its incorporation into an oligonucleotide. While specific values

for quantum yield and fluorescence lifetime for 2'-deoxyisoinosine are not readily available in the cited literature, a general protocol for their determination is provided in the experimental section.

Compound	Absorption Max (λ_{abs}) [nm]	Emission Max (λ_{em}) [nm]	Molar Extinction Coefficient (ϵ) [M ⁻¹ cm ⁻¹]	Quantum Yield (Φ_F)	Fluorescence Lifetime (τ) [ns]	Conditions
2'-deoxyisoinosine (isold)	305	365	7,100	N/A	N/A	MeOH[3][4]
d(T6-isold-T6)	305	368	85,900	N/A	N/A	H ₂ O[3][4]

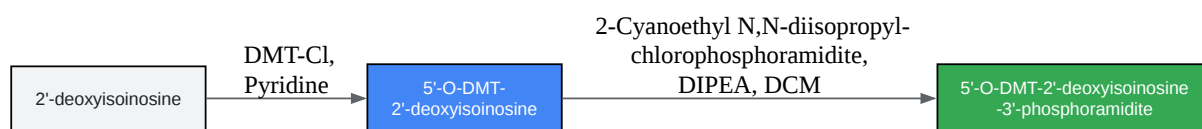
N/A: Data not readily available in the searched literature.

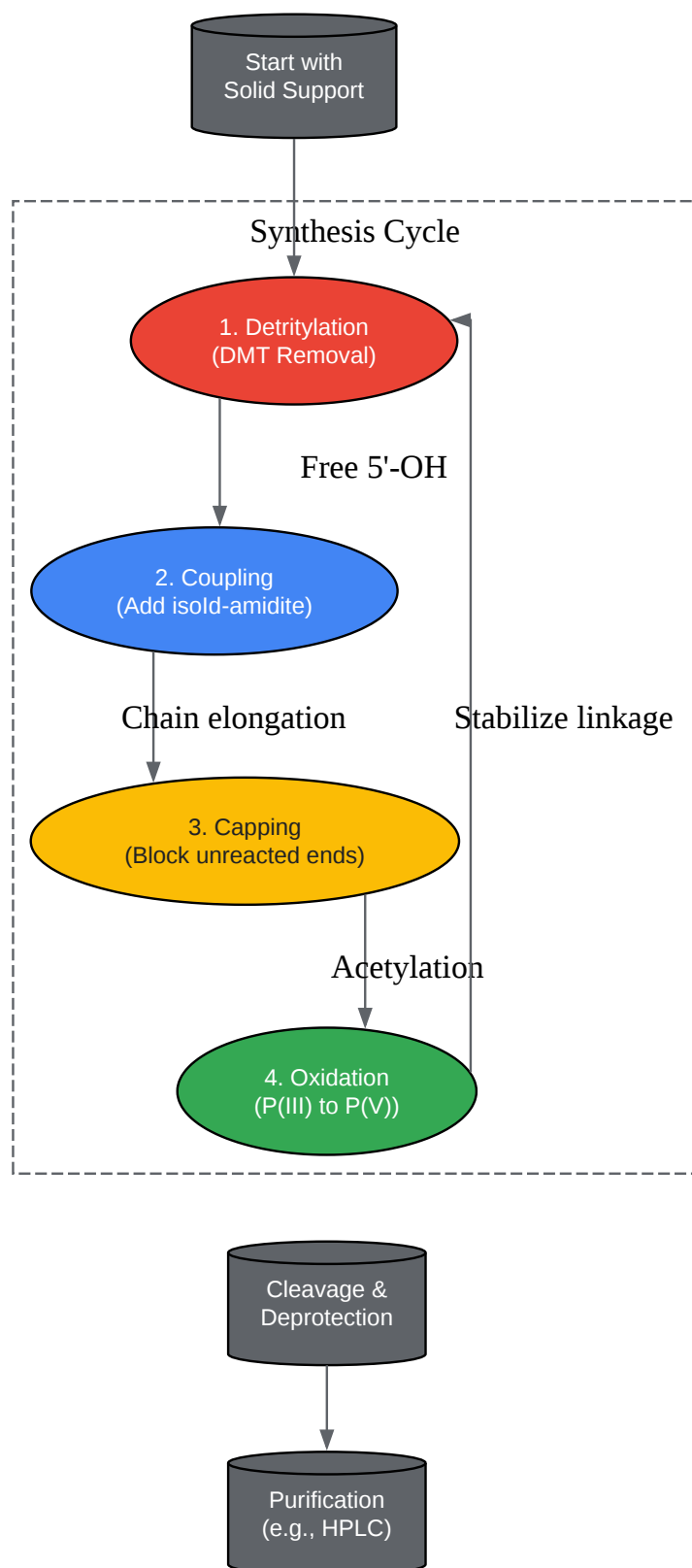
Experimental Protocols

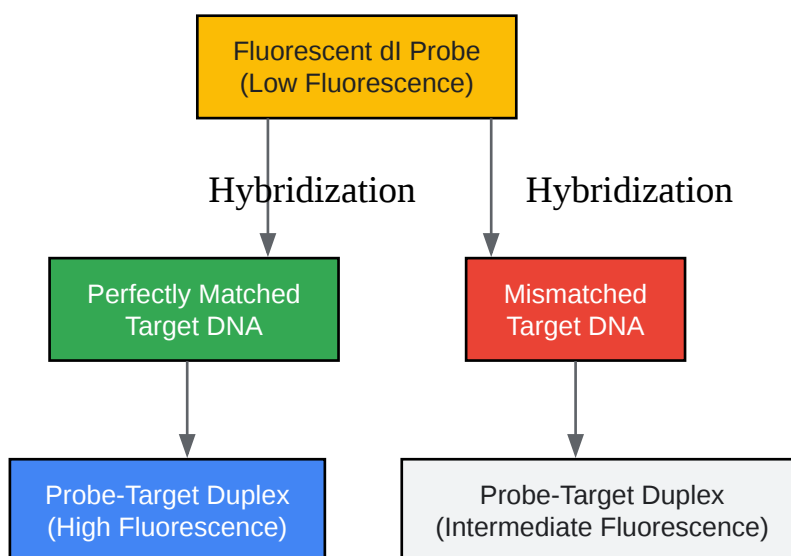
Protocol 1: Synthesis of 5'-O-DMT-2'-deoxyisoinosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol describes the chemical synthesis of the phosphoramidite monomer of 2'-deoxyisoinosine, which is required for its incorporation into oligonucleotides using an automated DNA synthesizer. The synthesis involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.[3][4][5]

Workflow for 2'-deoxyisoinosine Phosphoramidite Synthesis







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